Isoetin
Isoetin
Isoetin is a pentahydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7, 2', 4' and 5'. It has a role as a plant metabolite.
Isoetin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, isoetin is considered to be a flavonoid lipid molecule. Isoetin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Isoetin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, isoetin is considered to be a flavonoid lipid molecule. Isoetin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
1621-84-7
VCID:
VC0191580
InChI:
InChI=1S/C15H10O7/c16-6-1-11(20)15-12(21)5-13(22-14(15)2-6)7-3-9(18)10(19)4-8(7)17/h1-5,16-20H
SMILES:
C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O
Molecular Formula:
C15H10O7
Molecular Weight:
302.23 g/mol
Isoetin
CAS No.: 1621-84-7
Natural Products
VCID: VC0191580
Molecular Formula: C15H10O7
Molecular Weight: 302.23 g/mol
CAS No. | 1621-84-7 |
---|---|
Product Name | Isoetin |
Molecular Formula | C15H10O7 |
Molecular Weight | 302.23 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O7/c16-6-1-11(20)15-12(21)5-13(22-14(15)2-6)7-3-9(18)10(19)4-8(7)17/h1-5,16-20H |
Standard InChIKey | DSNIERNBMAVNJI-UHFFFAOYSA-N |
SMILES | C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O |
Canonical SMILES | C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O |
Description | Isoetin is a pentahydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7, 2', 4' and 5'. It has a role as a plant metabolite. Isoetin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, isoetin is considered to be a flavonoid lipid molecule. Isoetin is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | 5,7-Dihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
PubChem Compound | 5281649 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume